molecular formula C22H23N3O2S B2872457 2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-29-9

2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2872457
CAS RN: 536710-29-9
M. Wt: 393.51
InChI Key: XPZNIVZPRMLVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis of Pyrimido Indole Derivatives

Research by Molina and Fresneda (1988) in the Journal of The Chemical Society-Perkin Transactions 1 explored the synthesis of various pyrimido indole derivatives, including compounds similar to 2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. They demonstrated methods to create these derivatives through reactions involving aromatic isothiocyanates and iminophosphoranes (Molina & Fresneda, 1988).

Utility in Heterocycle Synthesis

Mahata, Kumar, Sriram, Ila, and Junjappa (2003) in Tetrahedron discussed the use of related compounds in synthesizing various five and six-membered heterocycles. Their work demonstrates the versatility of similar compounds in organic chemistry, especially in creating structures with potential pharmacological importance (Mahata et al., 2003).

Reactions with Indole Analogs

Kurihara, Tani, Imai, and Nasu (1980) in the Chemical & Pharmaceutical Bulletin explored reactions of compounds similar to 2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one with indole analogs. Their research contributes to understanding the chemical behavior of such compounds in various reaction environments (Kurihara et al., 1980).

Applications in Antimicrobial Activities

Wardkhan, Youssef, Hamed, and Ouf (2008) in the Journal of The Chinese Chemical Society investigated compounds related to 2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one for their potential antimicrobial activities. This highlights the significance of such compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

2-butylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-5-14-28-22-24-19-17-8-6-7-9-18(17)23-20(19)21(26)25(22)15-10-12-16(13-11-15)27-4-2/h6-13,23H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZNIVZPRMLVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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